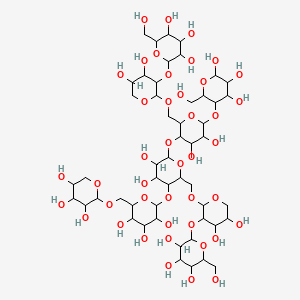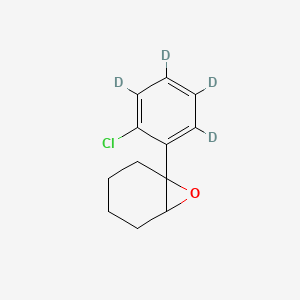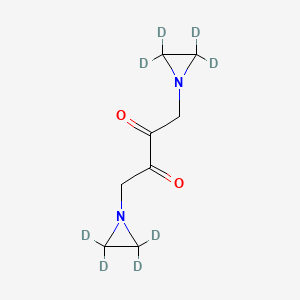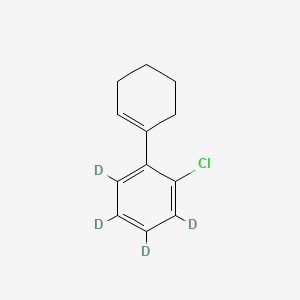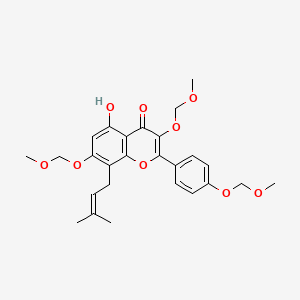
N-Formylglycine-13C2 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylglycine-13C2 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 . It is used in various research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylglycine-13C2 Ethyl Ester typically involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Formylglycine-13C2 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies and tracer experiments to investigate biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as a reference material in quality control processes
Wirkmechanismus
The mechanism of action of N-Formylglycine-13C2 Ethyl Ester involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic processes. The stable isotope labeling allows for precise tracking of the compound’s distribution and transformation within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Formylglycine-13C2 Ethyl Ester include:
N-Formylglycine Ethyl Ester: The non-labeled version with similar chemical properties.
Ethyl Isocyanoacetate: A related compound used in similar synthetic applications.
Glycine Ethyl Ester Hydrochloride: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The labeled carbon atoms allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1391051-73-2 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
133.116 |
IUPAC-Name |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI-Schlüssel |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CNC=O |
Synonyme |
Dephenethylleccinine A-13C2; Ethyl N-formylglycinate-13C2; Ethyl formamidoacetate-13C2; Ethyl formylaminoacetate-13C2; NSC 14440-13C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


